Octyl picolinate
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Overview
Description
Octyl picolinate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of an octyl group attached to the nitrogen atom of the pyridine ring and a carboxylate group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl pyridine-2-carboxylate typically involves the esterification of pyridine-2-carboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of octyl pyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Octyl picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid and octanol.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid and octanol.
Reduction: Octyl pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Octyl picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of octyl pyridine-2-carboxylate involves its interaction with specific molecular targets. The carboxylate group can form hydrogen bonds with amino acid residues in proteins, while the octyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl pyridine-2-carboxylate
- Ethyl pyridine-2-carboxylate
- Butyl pyridine-2-carboxylate
Uniqueness
Octyl picolinate is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring interactions with hydrophobic environments, such as in membrane studies or as a surfactant.
Properties
IUPAC Name |
octyl pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-9-12-17-14(16)13-10-7-8-11-15-13/h7-8,10-11H,2-6,9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHXTSDISHWRAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277152 |
Source
|
Record name | octyl pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-69-3 |
Source
|
Record name | NSC962 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | octyl pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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